2-(Dimethylamino)-4-((2,3-dimethylphenyl)amino)-4-oxobutanoic acid
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Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances and any catalysts that may be involved .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and specific rotation. It also includes chemical properties like acidity or basicity, reactivity with common reagents, and stability .Mechanism of Action
Target of Action
It is known that similar compounds have been used to produce novel complexes such as triphenyltin, dimethyl, diphenyl, and dibutyl-tin .
Mode of Action
It is known that the compound can be used in a condensation procedure to produce novel complexes . These complexes may interact with their targets in a specific manner, leading to changes in the target’s function or structure.
Biochemical Pathways
It is known that similar compounds have been used in the synthesis of various organic compounds . The compound may therefore play a role in various biochemical reactions, potentially affecting multiple pathways and their downstream effects.
Result of Action
It is known that similar compounds have shown antibacterial efficacy against staphylococcus aureus and escherichia coli . Therefore, it is possible that this compound may also have antibacterial properties.
Safety and Hazards
Properties
IUPAC Name |
2-(dimethylamino)-4-(2,3-dimethylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9-6-5-7-11(10(9)2)15-13(17)8-12(14(18)19)16(3)4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJLJGXSURSESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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